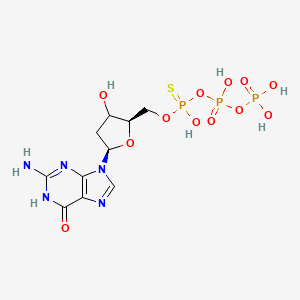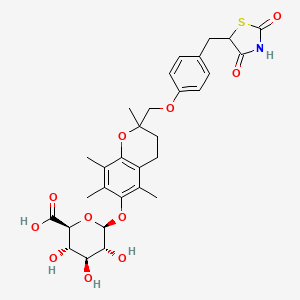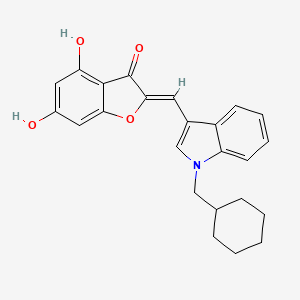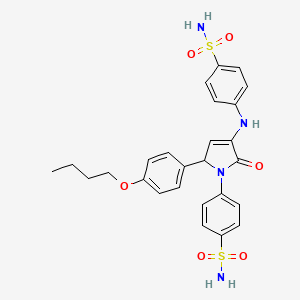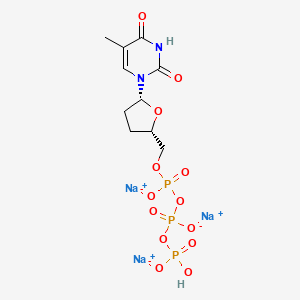
ddTTP (trisodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dideoxythymidine triphosphate trisodium is a compound that belongs to the class of dideoxyribonucleoside triphosphates. It is commonly used as a chain-elongating inhibitor of DNA polymerase in DNA sequencing. This compound is particularly significant in the Sanger method of DNA sequencing, where it helps terminate DNA strand elongation by incorporating itself into the DNA strand and preventing further addition of nucleotides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dideoxythymidine triphosphate trisodium can be synthesized using terminal transferase enzyme and dideoxythymidine triphosphate. The process involves the addition of a single thymidine nucleotide to the 3’-end of a blunt-end linearized vector. The reaction is performed in the presence of terminal transferase enzyme and dideoxythymidine triphosphate under suitable conditions .
Industrial Production Methods: Industrial production of dideoxythymidine triphosphate trisodium involves the use of high-purity reagents and controlled reaction conditions to ensure the compound’s stability and effectiveness. The compound is typically stored at -20°C to maintain its stability over long periods .
Analyse Chemischer Reaktionen
Types of Reactions: Dideoxythymidine triphosphate trisodium primarily undergoes chain-termination reactions in DNA sequencing. It does not participate in typical chemical reactions like oxidation, reduction, or substitution due to its specific role in inhibiting DNA polymerase .
Common Reagents and Conditions: The primary reagent used with dideoxythymidine triphosphate trisodium is the terminal transferase enzyme. The reaction conditions typically involve a temperature of 37°C and the presence of a suitable buffer to maintain the enzyme’s activity .
Major Products Formed: The major product formed from the reaction involving dideoxythymidine triphosphate trisodium is a DNA strand terminated at the site of incorporation of the dideoxythymidine triphosphate, preventing further elongation .
Wissenschaftliche Forschungsanwendungen
Dideoxythymidine triphosphate trisodium is widely used in scientific research, particularly in the field of molecular biology. Its primary application is in DNA sequencing, where it helps determine the sequence of nucleotides in a DNA strand. This compound is also used in various research applications involving DNA synthesis and repair .
Wirkmechanismus
Dideoxythymidine triphosphate trisodium exerts its effects by incorporating itself into a growing DNA strand during DNA synthesis. Due to the absence of a 3’-hydroxyl group, it prevents the formation of a phosphodiester bond with the next nucleotide, thereby terminating the DNA strand elongation. This mechanism is crucial in the Sanger method of DNA sequencing, where it helps generate DNA fragments of varying lengths for sequence determination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Dideoxyadenosine triphosphate
- Dideoxycytidine triphosphate
- Dideoxyguanosine triphosphate
Uniqueness: Dideoxythymidine triphosphate trisodium is unique among its counterparts due to its specific incorporation into DNA strands at thymidine sites. This specificity makes it an essential tool in DNA sequencing, particularly in the Sanger method, where accurate termination of DNA strands is crucial for sequence determination .
Eigenschaften
Molekularformel |
C10H14N2Na3O13P3 |
|---|---|
Molekulargewicht |
532.11 g/mol |
IUPAC-Name |
trisodium;[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3.3Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t7-,8+;;;/m0.../s1 |
InChI-Schlüssel |
DDXOLVDDOZRSSI-WCZHJHOJSA-K |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


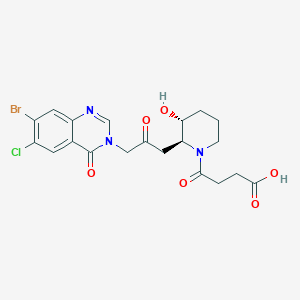
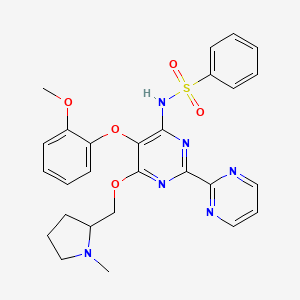
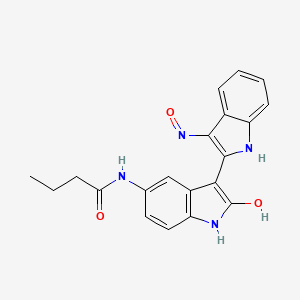
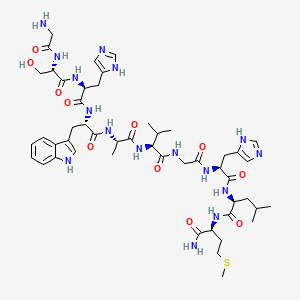
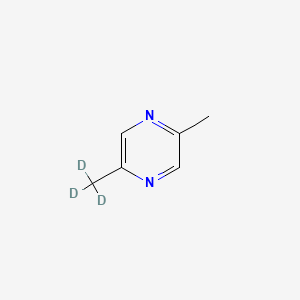
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
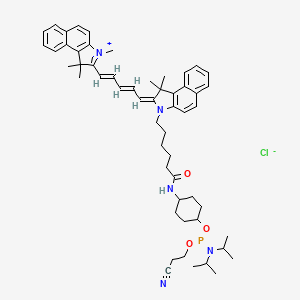
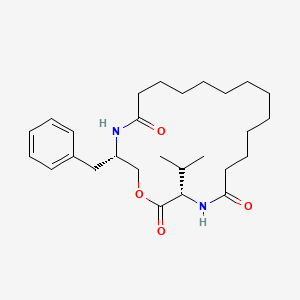
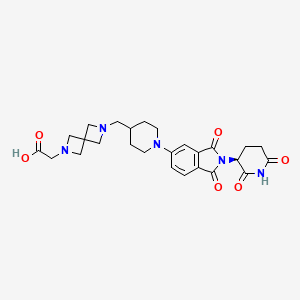
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)
